molecular formula C14H21N3OS B2651640 N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOPENTANECARBOXAMIDE CAS No. 1448065-18-6

N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOPENTANECARBOXAMIDE

Cat. No.: B2651640
CAS No.: 1448065-18-6
M. Wt: 279.4
InChI Key: DJCRAAPFNSGMIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOPENTANECARBOXAMIDE is a synthetic organic compound characterized by a piperidine core substituted at the 1-position with a 1,3-thiazole heterocycle and at the 4-position with a cyclopentanecarboxamide group. The thiazole ring, a sulfur- and nitrogen-containing heterocycle, may confer metabolic stability or influence receptor binding compared to simpler alkyl or aryl substituents. Synthesis of this compound likely involves N-acylation of a piperidine precursor with cyclopentanecarbonyl chloride, analogous to methods used for fentanyl derivatives like cyclopentyl fentanyl .

Properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3OS/c18-13(11-3-1-2-4-11)16-12-5-8-17(9-6-12)14-15-7-10-19-14/h7,10-12H,1-6,8-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCRAAPFNSGMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2CCN(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOPENTANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiazole and piperidine intermediates. One common method involves the reaction of 2-aminothiazole with 4-piperidone under specific conditions to form the thiazole-piperidine intermediate. This intermediate is then reacted with cyclopentanecarboxylic acid chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOPENTANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include alkyl halides and strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce primary amines.

Scientific Research Applications

The compound consists of a cyclopentanecarboxamide backbone linked to a piperidine ring substituted with a thiazole group. This structural diversity contributes to its biological activity and interaction with various biological targets.

Anticancer Activity

Research indicates that compounds with thiazole and piperidine structures exhibit significant anticancer properties. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Case Studies

  • Thiazole Derivatives in Cancer Therapy :
    • A study evaluated thiazole-piperidine derivatives against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). Results showed that certain derivatives had IC50 values below 1 µM, indicating potent anticancer activity .
  • Mechanistic Insights :
    • Molecular docking studies revealed that compounds similar to N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]cyclopentanecarboxamide bind effectively to tubulin, inhibiting polymerization necessary for mitosis. This action can lead to cell cycle arrest in the G2/M phase .

Antimicrobial Activity

The compound's thiazole component suggests potential antimicrobial properties, particularly against pathogenic bacteria.

Case Studies

  • Inhibition of Biofilm Formation :
    • A series of thiazole derivatives were tested for their ability to inhibit biofilm formation by Staphylococcus aureus and Escherichia coli. Compounds showed significant inhibition at concentrations as low as 6 mg/mL .
  • Broad Spectrum Activity :
    • Other studies have indicated that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as broad-spectrum antimicrobial agents.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AnticancerA549 (Lung Cancer)IC50 < 1 µM2023
AnticancerMCF7 (Breast Cancer)Induction of apoptosis2023
AntimicrobialStaphylococcus aureusSignificant biofilm inhibition2024
AntimicrobialEscherichia coliMIC = 32 µg/mL2024

Mechanism of Action

The mechanism of action of N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOPENTANECARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s closest analogs include cyclopentyl fentanyl and other carboxamide-functionalized piperidine derivatives. Key structural variations lie in the substituents on the piperidine nitrogen and the carboxamide group, which critically influence pharmacological profiles.

Table 1: Structural Comparison of Selected Analogs

Compound Name Piperidine Substituent Carboxamide Group Known/Predicted Activity
N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]... 1,3-Thiazol-2-yl Cyclopentane Hypothetical: Non-opioid (e.g., kinase inhibition, antimicrobial)
Cyclopentyl fentanyl 2-Phenylethyl Cyclopentane Mu-opioid receptor agonist
N-((1S,3R,4S)-3-ethyl-4-(6-tosyl-6H-pyrrolo...) Pyrrolo-triazolo-pyrazine Acetamide Kinase inhibition (inferred from structural motifs)
  • Cyclopentyl Fentanyl: The phenylethyl group on piperidine is critical for mu-opioid receptor binding, a hallmark of fentanyl analogs. Replacement with a thiazole (as in the target compound) likely abolishes opioid activity but may introduce novel interactions with non-opioid targets .
  • Heterocyclic Derivatives () : Complex heterocycles (e.g., pyrrolo-triazolo-pyrazine) are common in kinase inhibitors. The target compound’s thiazole may similarly target ATP-binding pockets in enzymes .

Hypothetical Pharmacological Profiles

  • Metabolic Stability : The thiazole’s sulfur atom may enhance resistance to oxidative metabolism compared to cyclopentyl fentanyl’s phenylethyl group.
  • Receptor Selectivity : Thiazole’s electron-rich aromatic system could favor interactions with polar binding sites (e.g., kinases) over lipophilic opioid receptors.

Biological Activity

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]cyclopentanecarboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N4OS, with a molecular weight of approximately 288.37 g/mol. The compound contains a thiazole ring, a piperidine moiety, and a cyclopentanecarboxamide group, which contribute to its biological activity.

Structural Features

ComponentDescription
Thiazole Ring Contributes to hydrogen bonding and aromatic interactions.
Piperidine Moiety Known for its ability to interact with protein binding sites.
Cyclopentanecarboxamide Enhances the compound's potential as an enzyme inhibitor.

Antimicrobial Properties

Initial studies suggest that the thiazole and piperidine components may endow this compound with antimicrobial properties. The presence of these moieties is often associated with known antibiotics, warranting further investigation into its efficacy against bacterial and fungal strains .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. The picolinamide group can potentially form hydrogen bonds with active site residues in enzymes, suggesting that it may inhibit specific enzymatic activities depending on the target enzyme's binding pocket . This characteristic positions it as a candidate for drug development aimed at treating diseases where enzyme inhibition is beneficial.

Antitumor Activity

Thiazole-bearing compounds have been reported to exhibit antitumor activity. Research indicates that compounds similar to this compound can induce cytotoxic effects in cancer cell lines . The structure-activity relationship (SAR) studies highlight that the inclusion of thiazole enhances cytotoxicity, making this compound a potential lead in anticancer drug development.

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of thiazole-containing compounds against various bacterial strains. The results indicated that derivatives similar to this compound displayed significant antibacterial activity, particularly against Gram-positive bacteria .

Study 2: Enzyme Inhibition Mechanism

In a detailed mechanism study, researchers demonstrated that compounds with a piperidine backbone could effectively inhibit cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. The findings suggest that this compound might also function through similar pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.